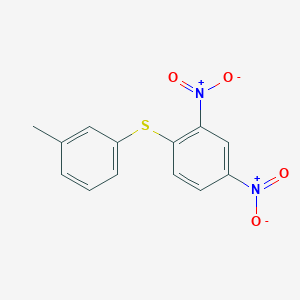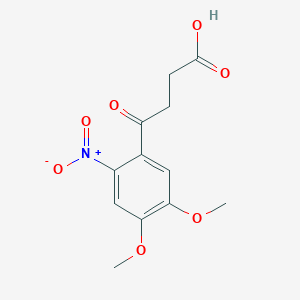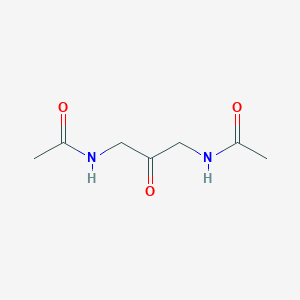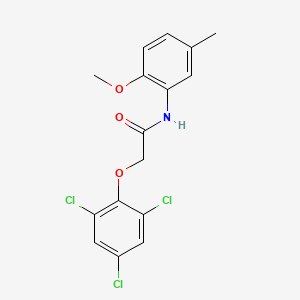
2,2,5-Trimethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethylhexan-3-ol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by its branched structure, which includes three methyl groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexan-3-ol can be synthesized through several methods:
Reduction of Ketones: One common method involves the reduction of 3,3,4-trimethylhexanone using reducing agents such as sodium borohydride.
Hydrogenation: Another approach is the hydrogenation of 3,3,4-trimethylhexenal.
Catalytic Reduction: Catalytic reduction of isobutyraldehyde can also yield this compound.
Industrial Production Methods: Industrial production often involves the oxidation and hydroformylation of 2,3-dimethyl-1-butene, followed by subsequent reduction steps.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5-Trimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted organic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethylhexan-3-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethylhexan-3-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through its ability to interact with enzymes and receptors, influencing metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,2,3-Trimethylhexan-3-ol
- 2,5,5-Trimethylhexan-2-ol
Comparison: 2,2,5-Trimethylhexan-3-ol is unique due to its specific branching pattern and position of the hydroxyl group. Compared to 2,2,3-Trimethylhexan-3-ol, it has a different arrangement of methyl groups, which can influence its chemical reactivity and physical properties. Similarly, 2,5,5-Trimethylhexan-2-ol differs in the position of the hydroxyl group, leading to variations in its chemical behavior .
Eigenschaften
CAS-Nummer |
3970-60-3 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2,2,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)6-8(10)9(3,4)5/h7-8,10H,6H2,1-5H3 |
InChI-Schlüssel |
UCLXUUYVWJKXIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)




![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
